ethyl (2Z)-2-{1-[(2,5-dioxopyrrolidin-1-yl)acetyl]-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-5-phenyl-1,3-dithiole-4-carboxylate
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Overview
Description
ETHYL 2-[1-[2-(2,5-DIOXO-1-PYRROLIDINYL)ACETYL]-6-ETHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-5-PHENYL-1,3-DITHIOLE-4-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as pyrrolidinyl, quinolinyliden, and dithiole carboxylate. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of ETHYL 2-[1-[2-(2,5-DIOXO-1-PYRROLIDINYL)ACETYL]-6-ETHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-5-PHENYL-1,3-DITHIOLE-4-CARBOXYLATE involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the pyrrolidinyl and quinolinyliden intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrolidinyl and quinolinyliden moieties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 2-[1-[2-(2,5-DIOXO-1-PYRROLIDINYL)ACETYL]-6-ETHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-5-PHENYL-1,3-DITHIOLE-4-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to ETHYL 2-[1-[2-(2,5-DIOXO-1-PYRROLIDINYL)ACETYL]-6-ETHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-5-PHENYL-1,3-DITHIOLE-4-CARBOXYLATE include other pyrrolidinyl and quinolinyliden derivatives. These compounds share similar structural features but may differ in their specific functional groups and overall chemical properties. The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological activities.
Properties
Molecular Formula |
C31H30N2O6S3 |
---|---|
Molecular Weight |
622.8 g/mol |
IUPAC Name |
ethyl (2Z)-2-[1-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-5-phenyl-1,3-dithiole-4-carboxylate |
InChI |
InChI=1S/C31H30N2O6S3/c1-5-38-19-12-13-21-20(16-19)25(28(40)31(3,4)33(21)24(36)17-32-22(34)14-15-23(32)35)30-41-26(18-10-8-7-9-11-18)27(42-30)29(37)39-6-2/h7-13,16H,5-6,14-15,17H2,1-4H3/b30-25- |
InChI Key |
GQWPEOPQNGVOFN-JVCXMKTPSA-N |
Isomeric SMILES |
CCOC1=CC\2=C(C=C1)N(C(C(=S)/C2=C\3/SC(=C(S3)C(=O)OCC)C4=CC=CC=C4)(C)C)C(=O)CN5C(=O)CCC5=O |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OCC)C4=CC=CC=C4)(C)C)C(=O)CN5C(=O)CCC5=O |
Origin of Product |
United States |
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